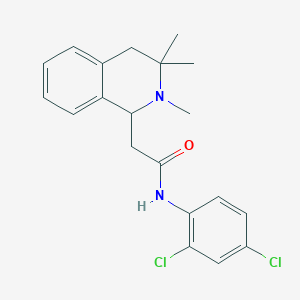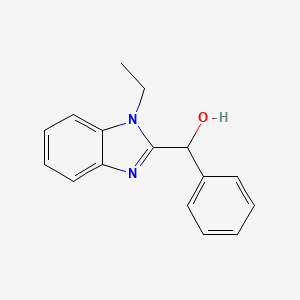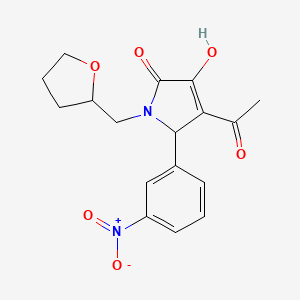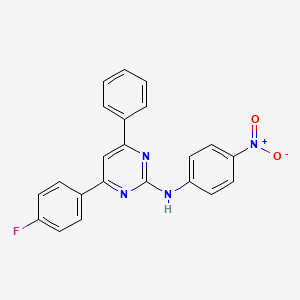
4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine is a complex organic compound that features a morpholine ring attached to a dibromo-substituted tetrahydroxanthene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine typically involves the bromination of a xanthene derivative followed by the introduction of a morpholine ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available xanthene derivatives. The process includes bromination, purification, and subsequent reaction with morpholine under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The xanthene core can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include alkoxy, thio, or amino derivatives.
Oxidation Products: Quinone derivatives are formed upon oxidation.
Reduction Products: Dihydro derivatives are obtained through reduction.
科学研究应用
4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine involves its interaction with specific molecular targets. The bromine atoms and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
4,7-dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine: Similar in having bromine atoms and a heterocyclic core.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Similar in having a tetrahydro core and potential biological activities.
Uniqueness
4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine is unique due to its specific combination of a dibromo-substituted xanthene core and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-(5,7-dibromo-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZAYICHHZIOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Br)Br)C1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)

![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)

METHANOL](/img/structure/B5021769.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5021792.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5021796.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5021809.png)

![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)

![N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5021855.png)
